Lipophilicity vs. Shorter-Chain Amino Acid Analogs
The calculated octanol-water partition coefficient (LogP) for N-(2,6-dimethylphenyl)leucinamide is 2.1, substantially higher than that of its closest amino acid amide analogs glycinexylidide (N-(2,6-dimethylphenyl)glycinamide, cLogP ≈ 0.8–1.0) and tocainide (N-(2,6-dimethylphenyl)alaninamide, cLogP ≈ 1.4–1.6) [1] [2]. This ~0.5–1.3 log unit increase corresponds to a predicted 3–20-fold higher partitioning into lipid phases and biological membranes, which directly impacts passive membrane permeability, volume of distribution, and blood-brain barrier penetration potential [1]. The increased lipophilicity arises from the additional carbon atoms and branched architecture of the leucine isobutyl side chain relative to the glycine hydrogen or alanine methyl substituents [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP/cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.1 (N-(2,6-dimethylphenyl)leucinamide) |
| Comparator Or Baseline | Glycinexylidide: cLogP ≈ 0.8–1.0 (estimated from glycine amide core); Tocainide: cLogP ≈ 1.4–1.6 (estimated from alanine amide core) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.3 vs. comparators; estimated 3–20× higher lipid partitioning |
| Conditions | Calculated property data from Molaid database; comparator values estimated from structural analogs using standard fragment-based methods |
Why This Matters
Higher lipophilicity alters passive permeability, tissue distribution, and off-target partitioning—making leucinamide functionally distinct from glycine and alanine analogs for any application where membrane crossing or hydrophobic compartment access is relevant.
- [1] Molaid Chemical Database. 2-Amino-N-(2,6-dimethylphenyl)-4-methylpentanamide | 636600-48-1 (includes computed LogP = 2.1). https://www.molaid.com/MS_301476 View Source
- [2] ChEBI. glycinexylidide (CHEBI:357241). European Bioinformatics Institute, 2015. Provides structural reference for glycine-based analog. View Source
- [3] PubChem. Lidocaine (CID 3676). National Library of Medicine. Provides LogP and structural reference for the 2,6-dimethylphenyl amide class. View Source
